molecular formula C14H8Cl2F10N2 B12866399 (S,S)-(-)-1,2-Bis(2,3,4,5,6-pentafluorophenyl)-1,2-ethanediamine dihydrochloride

(S,S)-(-)-1,2-Bis(2,3,4,5,6-pentafluorophenyl)-1,2-ethanediamine dihydrochloride

Cat. No.: B12866399
M. Wt: 465.1 g/mol
InChI Key: JXHUHXWIKZGKIE-AXEKQOJOSA-N
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Description

(S,S)-(-)-1,2-Bis(2,3,4,5,6-pentafluorophenyl)-1,2-ethanediamine dihydrochloride is a chiral diamine compound characterized by the presence of two pentafluorophenyl groups attached to an ethylenediamine backbone. This compound is notable for its high fluorine content, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-(-)-1,2-Bis(2,3,4,5,6-pentafluorophenyl)-1,2-ethanediamine dihydrochloride typically involves the reaction of (S,S)-1,2-ethanediamine with pentafluorobenzene derivatives under controlled conditions. One common method includes the use of a nucleophilic substitution reaction where the ethylenediamine reacts with pentafluorobenzene in the presence of a suitable base and solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

(S,S)-(-)-1,2-Bis(2,3,4,5,6-pentafluorophenyl)-1,2-ethanediamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases (e.g., potassium carbonate), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while complexation with metals can produce coordination complexes with distinct properties .

Scientific Research Applications

(S,S)-(-)-1,2-Bis(2,3,4,5,6-pentafluorophenyl)-1,2-ethanediamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S,S)-(-)-1,2-Bis(2,3,4,5,6-pentafluorophenyl)-1,2-ethanediamine dihydrochloride involves its interaction with molecular targets through its chiral centers and fluorinated aromatic rings. These interactions can influence the compound’s binding affinity and specificity towards various biological and chemical targets. The pathways involved often include coordination with metal ions and hydrogen bonding with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S,S)-(-)-1,2-Bis(2,3,4,5,6-pentafluorophenyl)-1,2-ethanediamine dihydrochloride is unique due to its chiral nature and the presence of multiple fluorine atoms, which enhance its chemical stability and reactivity. This makes it particularly valuable in applications requiring high specificity and stability under various conditions .

Properties

Molecular Formula

C14H8Cl2F10N2

Molecular Weight

465.1 g/mol

IUPAC Name

(1S,2S)-1,2-bis(2,3,4,5,6-pentafluorophenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C14H6F10N2.2ClH/c15-3-1(4(16)8(20)11(23)7(3)19)13(25)14(26)2-5(17)9(21)12(24)10(22)6(2)18;;/h13-14H,25-26H2;2*1H/t13-,14-;;/m0../s1

InChI Key

JXHUHXWIKZGKIE-AXEKQOJOSA-N

Isomeric SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)[C@@H]([C@H](C2=C(C(=C(C(=C2F)F)F)F)F)N)N.Cl.Cl

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(C(C2=C(C(=C(C(=C2F)F)F)F)F)N)N.Cl.Cl

Origin of Product

United States

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